molecular formula C26H33NO6 B193137 cis Lacidipine CAS No. 103890-79-5

cis Lacidipine

Cat. No.: B193137
CAS No.: 103890-79-5
M. Wt: 455.5 g/mol
InChI Key: GKQPCPXONLDCMU-PFONDFGASA-N
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Mechanism of Action

Target of Action

Lacidipine is a lipophilic dihydropyridine calcium antagonist . Its primary targets are the voltage-dependent L-type calcium channels . These channels are crucial in regulating the influx of calcium ions, which serve as intracellular messengers or activators in excitable cells, including vascular smooth muscles .

Mode of Action

Lacidipine acts by blocking the voltage-dependent L-type calcium channels , thereby preventing the transmembrane calcium influx . It displays specificity in the vascular smooth muscle, where it acts as an antihypertensive agent to dilate peripheral arterioles and reduce blood pressure .

Biochemical Pathways

Lacidipine’s action affects the CXCR7/P38/C/EBP-β signaling pathway . By blocking the calcium channels, it influences this pathway, leading to various downstream effects. These effects include the amelioration of endothelial senescence and inflammatory injury .

Pharmacokinetics

Lacidipine exhibits linear kinetics after repeated doses in the therapeutic range of 2–6mg once daily . It is a highly lipophilic molecule that interacts with biological membranes . Through radiotracer analysis, it was determined that lacidipine displays a high membrane partition coefficient leading to accumulation of the drug in the membrane and slow rate of membrane washout . These results may explain the long clinical half-life of lacidipine .

Result of Action

The action of lacidipine leads to the dilation of peripheral arterioles and reduction of blood pressure . This makes it an effective antihypertensive agent. In addition, lacidipine exhibits a greater antioxidant activity compared to other dihydropyridine calcium antagonists, which may confer potentially beneficial antiatherosclerotic effects .

Action Environment

The action, efficacy, and stability of lacidipine can be influenced by various environmental factors. For instance, its lipophilic nature allows it to interact with biological membranes, affecting its distribution and action . Furthermore, its slow onset of action and long duration of action make it suitable for once-daily oral administration . .

Biochemical Analysis

Biochemical Properties

cis Lacidipine interacts with various enzymes and proteins in biochemical reactions. It has been observed to interact with the CXCR7/P38/C/EBP-β signaling pathway, which plays a crucial role in endothelial senescence and inflammatory injury .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to increase the cell viability and function of endothelial cells under oxidative stress, cell senescence, and inflammatory activation . It also influences cell function by regulating the CXCR7/P38/C/EBP-β signaling pathway .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. It has been found to regulate the CXCR7/P38/C/EBP-β signaling pathway, which in turn influences cell function, including enzyme inhibition or activation .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, it has been found to lower the blood pressure of spontaneous hypertensive rats over a period of four weeks .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, it has been found to prevent scopolamine-induced memory impairment in mice at dosages of 1 and 3 mg/kg .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis Lacidipine involves the reaction of a t-butoxy carbonyl methyl aryl phosphonium halide with o-phthalaldehyde, followed by a reaction with ethyl-3-amino crotonate . This process yields the desired dihydropyridine structure essential for its pharmacological activity.

Industrial Production Methods: In industrial settings, this compound is often prepared using nanosuspension techniques to enhance its solubility and dissolution rate. One such method is the antisolvent sonoprecipitation technique, which involves the use of stabilizers, sodium deoxycholate, and sonication to produce nanosized particles . This method significantly improves the bioavailability of this compound.

Properties

IUPAC Name

diethyl 2,6-dimethyl-4-[2-[(Z)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H33NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15,23,27H,8-9H2,1-7H3/b15-14-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKQPCPXONLDCMU-PFONDFGASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2/C=C\C(=O)OC(C)(C)C)C(=O)OCC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70514462
Record name Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103890-79-5
Record name Diethyl 4-{2-[(1Z)-3-tert-butoxy-3-oxoprop-1-en-1-yl]phenyl}-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70514462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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